N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfonamide-thiazole hybrid compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a 5,5-dioxide moiety. The Z-configuration at the exocyclic double bond and the presence of a 4-methoxyphenyl substituent at position 3 distinguish its stereochemical and electronic profile.
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-16-9-7-15(8-10-16)22-17-12-28(24,25)13-18(17)27-20(22)21-19(23)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
XEWMXWBCFDRJSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium acetate to facilitate the cyclization process .
Chemical Reactions Analysis
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and antitumor agent.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as a precursor for the synthesis of other thiazole derivatives, which are valuable in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, and signal transduction pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: 4-Methoxy vs. 2-Methoxy Derivatives
A closely related analog, 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2), differs only in the position of the methoxy group on the phenyl ring (2-methoxy vs. 4-methoxy). This positional isomerism significantly alters electronic properties:
- 2-Methoxyphenyl : The ortho-substituent introduces steric hindrance, which may reduce conformational flexibility and affect binding affinity to biological targets .
Table 1: Substituent Effects on Key Properties
| Property | 4-Methoxyphenyl Derivative | 2-Methoxyphenyl Derivative |
|---|---|---|
| Electronic Effect | Resonance donation (+) | Steric hindrance (+) |
| LogP (Predicted) | ~3.2 | ~3.5 |
| Tautomeric Potential | Limited | Limited |
Core Heterocycle Comparison: Thienothiazole vs. Triazole-Thiones
The thieno[3,4-d][1,3]thiazole core of the target compound contrasts with triazole-thione derivatives (e.g., compounds [7–9] from ), which exhibit tautomerism between thiol and thione forms. Key distinctions include:
- Thienothiazole Core: Rigid bicyclic structure with a sulfone group, enhancing metabolic stability but reducing solubility.
- Triazole-Thione Core : Planar triazole ring with tautomerism (thiol ↔ thione), enabling diverse binding modes in enzymatic pockets. IR spectra confirm the absence of ν(S-H) in thione forms (1247–1255 cm⁻¹ for νC=S) .
Table 2: Heterocycle Impact on Physicochemical Properties
| Property | Thienothiazole Derivative | Triazole-Thione Derivatives |
|---|---|---|
| Solubility (aq.) | Low | Moderate |
| Tautomerism | Absent | Present |
| Metabolic Stability | High | Moderate |
Functional Group Modifications: Acetamide vs. Hydrazinecarbothioamide
Compared to hydrazinecarbothioamide precursors (e.g., compounds [4–6] in ), the target compound’s acetamide group replaces the hydrazinecarbothioamide (-NH-C(=S)-N-) moiety. This modification:
- Reduces polarity : The phenylacetamide group increases hydrophobicity (LogP ~3.2 vs. ~2.5 for hydrazinecarbothioamides).
- Alters hydrogen-bonding capacity: The acetamide carbonyl (νC=O ~1680 cm⁻¹) serves as a hydrogen-bond acceptor, whereas hydrazinecarbothioamides feature both NH donors and C=S acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
